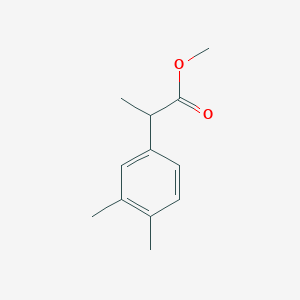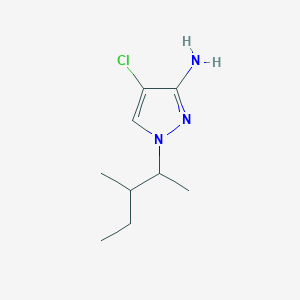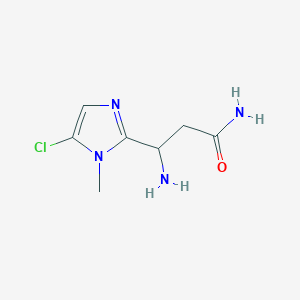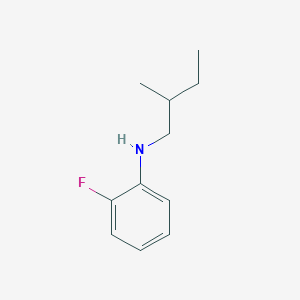
2-fluoro-N-(2-methylbutyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the hydrogen atom on the benzene ring is substituted by a fluorine atom, and the amino group is substituted by a 2-methylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methylbutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the palladium-catalyzed amination of 2-fluorobenzene with 2-methylbutylamine. This reaction is performed under an inert atmosphere using a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N-(2-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted by other nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(2-methylbutyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-(2-methylbutyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the 2-methylbutyl group can influence its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-fluoroaniline: Lacks the 2-methylbutyl group, making it less hydrophobic and potentially less bioactive.
N-(2-methylbutyl)aniline: Lacks the fluorine atom, which may reduce its binding affinity and selectivity for certain targets.
Uniqueness
2-fluoro-N-(2-methylbutyl)aniline is unique due to the presence of both the fluorine atom and the 2-methylbutyl group
Eigenschaften
Molekularformel |
C11H16FN |
|---|---|
Molekulargewicht |
181.25 g/mol |
IUPAC-Name |
2-fluoro-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C11H16FN/c1-3-9(2)8-13-11-7-5-4-6-10(11)12/h4-7,9,13H,3,8H2,1-2H3 |
InChI-Schlüssel |
WNNLJBQQGAQOLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CNC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13310164.png)
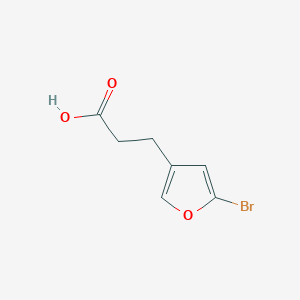
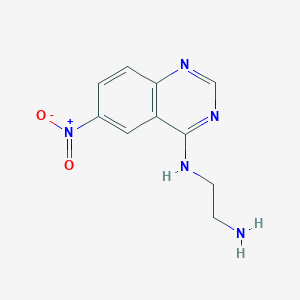
![tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13310189.png)
![5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13310197.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)
![4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)
